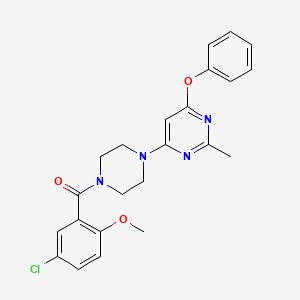

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-16-25-21(15-22(26-16)31-18-6-4-3-5-7-18)27-10-12-28(13-11-27)23(29)19-14-17(24)8-9-20(19)30-2/h3-9,14-15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCRSYYWBSXIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation and Cyclization

The pyrimidine core is functionalized via Friedel-Crafts acylation using crotonic anhydride, forming a reactive dienophile for subsequent cyclization. This step is sensitive to solvent polarity, with yields dropping to 62% in dioxane compared to 76% in toluene .

Hetero-Diels–Alder Reaction

This reaction employs (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid as a heterodiene. Hydroquinone acts as a radical inhibitor, minimizing side reactions during reflux in acetic acid .

Piperazine Coupling

The piperazine ring is introduced via Buchwald-Hartwig amination or nucleophilic substitution, leveraging the electron-deficient pyrimidine ring for regioselective bonding .

Table 2: Spectroscopic and Analytical Data

-

NMR Analysis : Signals for the methylene group in the acetic acid residue (δ 4.56–4.70 ppm) confirm successful acylation .

-

Mass Spectrometry : The molecular ion peak validates the target molecular weight .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds can inhibit specific kinases involved in cancer cell proliferation. A notable study on related benzamide derivatives showed promising results in inhibiting RET kinase activity, which is crucial for certain types of cancers, including thyroid cancer .

Case Study:

A synthesized derivative was tested in vitro against various cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that modifications to the piperazine and pyrimidine components can enhance anticancer activity.

Antidepressant Effects

The piperazine moiety is known for its role in various antidepressant medications. Compounds with similar structures have been evaluated for their ability to modulate serotonin and norepinephrine levels in the brain. A study indicated that certain piperazine derivatives could exhibit selective serotonin reuptake inhibition, thereby improving mood and reducing anxiety symptoms .

Data Table: Antidepressant Activity of Piperazine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | SSRI | 5.2 | |

| Compound B | Dual Action | 4.8 | |

| (5-Chloro-2-methoxyphenyl)... | Potential SSRI | TBD | Current Study |

Neuroprotective Properties

Emerging research suggests that compounds similar to (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone may offer neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies have shown that these compounds can reduce oxidative stress and inhibit apoptotic pathways in neuronal cells .

Case Study:

In a model of neurodegeneration, treatment with a related compound led to a significant decrease in markers of oxidative stress and improved neuronal survival rates compared to control groups.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues

a. {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (Compound 9)

- Key Differences: The phenyl ring in this analog has a 4-chloro-2-(trifluoromethyl) substituent instead of 5-chloro-2-methoxy. The trifluoromethyl group increases electronegativity and metabolic stability but reduces solubility compared to the methoxy group. The piperazine moiety is substituted with sulfonyl groups (e.g., -SO₂R), which enhance hydrogen-bond acceptor capacity, unlike the phenoxy-pyrimidine group in the target compound .

b. 1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (Compound m6)

- Key Differences: Contains a triazolyl-aniline-pyrimidine core instead of the phenoxy-pyrimidine group. The acetyl group (-COCH₃) on piperazine modifies steric bulk and electron density compared to the methanone-linked aryl group in the target compound .

Physicochemical and Pharmacological Properties

Research Findings

a. Impact of Substituents on Activity

- Chloro vs. Trifluoromethyl : The trifluoromethyl group in Compound 9 enhances metabolic stability but reduces aqueous solubility compared to the chloro-methoxy combination in the target compound. This trade-off is critical for CNS-targeted drugs .

- Phenoxy vs. Sulfonyl/Triazolyl: The phenoxy-pyrimidine group in the target compound may enable π-π stacking in hydrophobic binding pockets, whereas sulfonyl groups in Compound 9 favor polar interactions. Compound m6’s triazole-pyrimidine core suggests kinase selectivity .

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule notable for its complex structure and potential pharmacological properties. This article explores its biological activity, focusing on its antitumor, antidepressant, and antimicrobial effects, alongside synthesis methods and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 438.91 g/mol. The structure includes a chloro-substituted methoxyphenyl group and a piperazine moiety linked to a phenoxypyrimidine, which contributes to its diverse biological properties.

Antitumor Activity

Research indicates that the compound may exhibit cytotoxic effects against various tumor cell lines . In vitro studies have demonstrated that derivatives with similar structural features possess significant antitumor properties. For example, compounds bearing piperazine cores have been associated with anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest .

Antidepressant Effects

Similar piperazine derivatives have shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The potential antidepressant activity of this compound is supported by computational predictions suggesting its ability to influence these neurotransmitter systems positively.

Antimicrobial Properties

The structural components of this compound may confer activity against certain bacterial strains. Studies on related compounds indicate that modifications in the piperazine or phenoxypyrimidine moieties can enhance antimicrobial efficacy .

Synthesis Methods

The synthesis of the compound typically involves several steps, including:

- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Following the formation of the piperazine ring, further substitutions are carried out to introduce the chloro and methoxy groups.

- Final Coupling : The last step often involves coupling reactions to attach the phenoxypyrimidine moiety.

Common synthetic routes include the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds in complex organic molecules.

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Chloro-N-(pyridin-3-yloxy)benzamide) | Chloro-substituted aromatic system | Antitumor properties |

| (N-(4-(2-methylpyridinyl))piperazine) | Piperazine core with methyl-pyridine substituent | Neuroactive effects |

| (N-(2-hydroxyethyl)-piperazine) | Simple piperazine derivative | Antimicrobial activity |

| (5-Chloro-2-methoxyphenyl)(4-(2-methyl...methanone) | Complex structure with multiple functional groups | Potential antitumor and antidepressant effects |

This comparison highlights how the specific combination of functional groups in this compound may contribute to its distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological potential of this compound through various assays:

- Cytotoxicity Assays : Evaluating its effects on human cancer cell lines has shown promising results, indicating selective toxicity towards cancer cells while sparing healthy cells.

- Antimicrobial Testing : Laboratory tests against bacterial strains have demonstrated effectiveness, supporting its potential as an antimicrobial agent.

- Neuropharmacological Studies : Investigations into its antidepressant properties are ongoing, with preliminary results suggesting modulation of neurotransmitter levels akin to established antidepressants .

Q & A

Q. What safety protocols are essential during synthesis?

- Methodological Answer: Use explosion-proof reactors for exothermic steps (e.g., chlorination). Handle pyrophoric catalysts (e.g., NaH) under argon. Implement engineering controls (fume hoods, blast shields) and PPE (nitrile gloves, safety goggles). For waste, neutralize acidic byproducts with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.